Methyl benzo[b]thiophen-3-ylcarbamate
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Overview
Description
Methyl benzo[b]thiophen-3-ylcarbamate is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with a carbamate group attached at the 3-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of methyl benzo[b]thiophen-3-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[b]thiophen-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[b]thiophenes.
Scientific Research Applications
Methyl benzo[b]thiophen-3-ylcarbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving sulfur-containing heterocycles.
Medicine: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl benzo[b]thiophen-3-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzo[b]thiophene core can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Lacks the carbamate group but shares the thiophene-benzene fused ring structure.
Thiophene: Contains only the thiophene ring without the benzene fusion or carbamate group.
Carbamate derivatives: Compounds with different substituents on the carbamate group.
Uniqueness
Methyl benzo[b]thiophen-3-ylcarbamate is unique due to the presence of both the benzo[b]thiophene core and the carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl N-(1-benzothiophen-3-yl)carbamate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)11-8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) |
InChI Key |
CTGUAFFTJFRMKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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